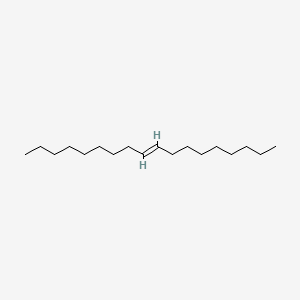
9-Octadeceno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Octadecene is a long-chain hydrocarbon with a double bond at the ninth position. It is commonly used in scientific research as a starting material for the synthesis of various compounds.
Aplicaciones Científicas De Investigación
Síntesis de Nanopartículas
El 9-Octadeceno se utiliza ampliamente como agente de recubrimiento y reducción en la síntesis de nanopartículas . Su estructura de hidrocarburo de cadena larga lo convierte en un solvente no coordinante ideal, lo que ayuda a controlar el tamaño y la forma de las nanopartículas durante la síntesis.
Producción de Puntos Cuánticos
El compuesto sirve como solvente en la producción de puntos cuánticos de CdSe de alta calidad . Estos son nanocristales hechos de materiales semiconductores que tienen aplicaciones en optoelectrónica, incluidos los diodos emisores de luz (LED) y las células solares.
Fluidos Térmicos
El alto punto de ebullición del this compound lo hace adecuado para su uso como fluido térmico en procesos industriales. Puede reemplazar los fluidos de transferencia de calor tradicionales como Dowtherm A o Therminol 66, proporcionando una alternativa no tóxica y estable .
Mecanismo De Acción
Target of Action
9-Octadecene, also known as (E)-octadec-9-ene, is a long-chain unsaturated hydrocarbon . The primary targets of this compound are not well-defined due to its nature as a basic chemical structure. It’s often used as a starting material in various chemical reactions rather than having a specific biological target.
Mode of Action
The mode of action of 9-Octadecene is primarily chemical rather than biological. As an unsaturated hydrocarbon, it can participate in various chemical reactions, such as addition, oxidation, and polymerization reactions. The double bond in the 9-Octadecene molecule provides a site for these reactions to occur .
Biochemical Pathways
9-Octadecene doesn’t directly participate in any known biochemical pathways. It can undergo a reaction called metathesis in the presence of a catalyst . In this reaction, the double bonds in the molecule break and reform in a way that effectively swaps the groups of atoms on either side of the bond .
Result of Action
The results of 9-Octadecene’s action are primarily chemical rather than biological. For example, in a metathesis reaction, 9-Octadecene can be transformed into other compounds, such as dimethyl-9-octadecene-dienoate . These products can then be used in further chemical reactions or processes.
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 9-Octadecene can be achieved through the Wittig reaction of a suitable aldehyde with a phosphonium ylide. The aldehyde can be prepared from the corresponding alcohol through oxidation, while the phosphonium ylide can be synthesized from triphenylphosphine and a suitable alkyl halide.", "Starting Materials": [ "1-Octadecanol", "Sodium chlorite", "Sodium hydroxide", "Triphenylphosphine", "Bromooctadecane", "Diethyl ether", "Methanol", "Hydrochloric acid" ], "Reaction": [ "1. Oxidize 1-Octadecanol to the corresponding aldehyde using sodium chlorite and sodium hydroxide.", "2. Synthesize the phosphonium ylide by reacting triphenylphosphine with bromooctadecane in diethyl ether.", "3. Mix the aldehyde and phosphonium ylide in methanol and reflux the mixture for several hours.", "4. Quench the reaction with hydrochloric acid and extract the product with diethyl ether.", "5. Purify the product by distillation or column chromatography." ] } | |
| 5557-31-3 | |
Fórmula molecular |
C18H36 |
Peso molecular |
252.5 g/mol |
Nombre IUPAC |
octadec-9-ene |
InChI |
InChI=1S/C18H36/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
Clave InChI |
HSNQNPCNYIJJHT-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC |
Pictogramas |
Health Hazard |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 9-Octadecene?
A1: 9-Octadecene has the molecular formula C18H36 and a molecular weight of 252.49 g/mol.
Q2: Is there any spectroscopic data available for 9-Octadecene?
A2: While specific spectroscopic data isn't extensively detailed in the provided research, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are frequently employed for its identification and quantification in mixtures. [, , , ]
Q3: How does 9-Octadecene perform as a blending agent in organic field-effect transistors (OFETs)?
A3: Research indicates that blending 9-Octadecene with N,N′-di((Z)-9-octadecene)-3,4,9,10-perylene tetracarboxylic diimide (PTCDI-e) in solution-processed n-type OFETs significantly enhances electron mobility, up to 30 times. This improvement is attributed to the induced stack-ordering and increased crystallinity of the thin films upon blending. []
Q4: Are there any other reported applications for 9-Octadecene based on its material properties?
A4: 9-Octadecene is mentioned as a potential lube range hydrocarbon. [] Additionally, its presence as a major component in propolis samples exhibiting antioxidant activity suggests potential applications in this domain. []
Q5: What is the role of 9-Octadecene in olefin metathesis reactions?
A5: 9-Octadecene is often generated as a primary metathesis product (PMP) during the self-metathesis of methyl oleate, a common reaction in oleochemistry. [, , , , ]
Q6: How do bleaching earths influence the metathesis of methyl oleate, a reaction producing 9-Octadecene?
A6: Research has demonstrated that the addition of bleaching earths, such as Tonsil 110FF, to non-refined methyl oleate significantly improves the efficiency of its ruthenium-catalyzed self-metathesis. This effect allows for achieving high turnover numbers (TON) and yields of 9-Octadecene and dimethyl-9-octadecenoate, even with low catalyst loadings and without the need for filtration. []
Q7: Have any computational studies been conducted on 9-Octadecene?
A7: Yes, molecular dynamics simulations have been used to compare atomic-level and coarse-grained models of liquid hydrocarbons, including 9-Octadecene. These simulations provide insights into the structural and thermodynamic properties of these molecules in solution. []
Q8: Is there any information on the SAR of 9-Octadecene or its derivatives?
A8: The provided research primarily focuses on 9-Octadecene in the context of its production and material properties. Specific SAR studies aren't elaborated upon in these papers.
Q9: What is known about the stability of 9-Octadecene?
A9: While specific stability data isn't provided, the research highlights its presence in naturally sourced propolis and its generation through chemical reactions, suggesting inherent stability under those conditions. []
Q10: Is there any information available on the PK/PD profile of 9-Octadecene?
A10: The research primarily focuses on the chemical and material properties of 9-Octadecene. Specific details regarding its pharmacokinetics or pharmacodynamics are not discussed.
Q11: Has 9-Octadecene been investigated for any biological activity?
A11: The research provided doesn't mention any specific studies on the biological activity of 9-Octadecene.
Q12: Are there any known applications of 9-Octadecene in drug delivery or diagnostics?
A12: The provided research focuses on the chemical and material aspects of 9-Octadecene and does not cover its use in drug delivery or diagnostics.
Q13: Which analytical techniques are commonly employed for the analysis of 9-Octadecene?
A13: Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are prominently mentioned for identifying and quantifying 9-Octadecene in mixtures. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


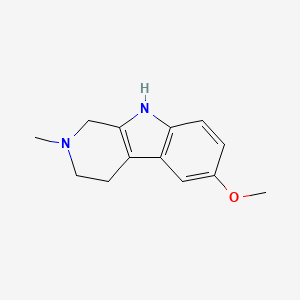
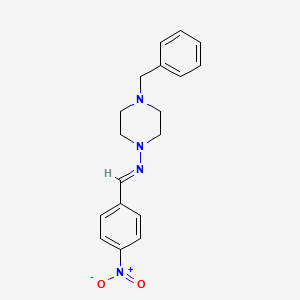


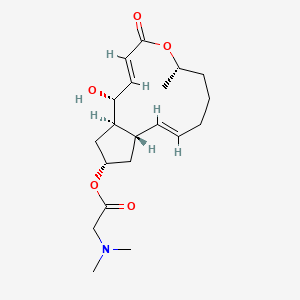


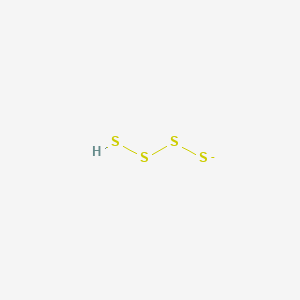
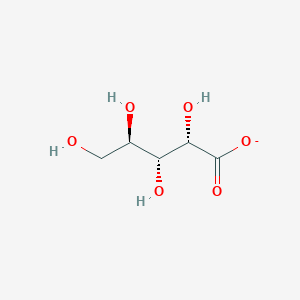
![1-[[5-[3-(2,6-Dimethyl-cyclohexyl)-ureido]-2-(3,3-dimethyl-2-oxo-butyl)-6,6-dimethyl-4-oxo-heptanoylamino]-(1-ethyl-2,2-dimethyl-propylcarbamoyl)-methyl]-cyclopentanecarboxylic acid](/img/structure/B1240429.png)
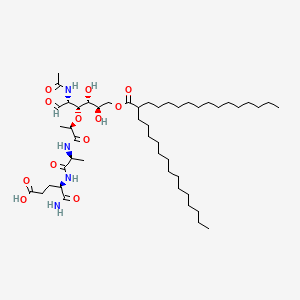
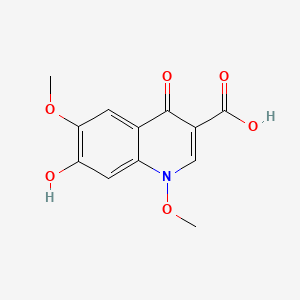
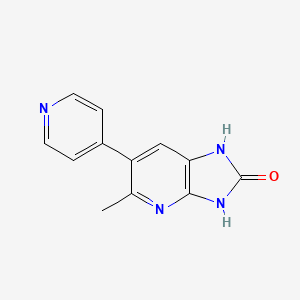
![(7Z)-2-amino-4-(2-chlorophenyl)-7-[(2-chlorophenyl)methylidene]-5,6-dihydro-4H-cyclopenta[b]pyran-3-carbonitrile](/img/structure/B1240438.png)
